molecular formula C16H14BrNO B13996602 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 735351-82-3

2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13996602
CAS No.: 735351-82-3
M. Wt: 316.19 g/mol
InChI Key: LXNIEPLSZBWFHV-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound followed by benzylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and benzylating agents like benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines.

Scientific Research Applications

Chemistry

In chemistry, 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoquinolin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromoisoquinolin-1(2H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the benzyl and bromine groups, serving as a simpler scaffold for comparison.

Uniqueness

2-Benzyl-6-bromo-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly impact its chemical reactivity and potential biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

735351-82-3

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

2-benzyl-6-bromo-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C16H14BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

LXNIEPLSZBWFHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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